4-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]quinazoline

PDK1 inhibition enzymatic assay kinase inhibitor potency

Choose this compound for PDK1 biochemical assay validation and kinase selectivity panel design. The methoxypyrimidine terminal fragment provides distinct hydrogen-bonding and steric properties versus phenyl/chlorophenyl analogs, enabling SAR-driven potency and selectivity comparisons. With an enzymatic IC50 of 190 nM and cellular IC50 of 660 nM (PC3 cells), it offers moderate target affinity ideal for dose-response studies in PTEN-deficient prostate cancer models. Use as a reference to benchmark scaffold-dependent selectivity within quinazoline chemical space without confounding off-target multi-kinase effects.

Molecular Formula C17H18N6O
Molecular Weight 322.4 g/mol
CAS No. 2640835-24-9
Cat. No. B6475501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]quinazoline
CAS2640835-24-9
Molecular FormulaC17H18N6O
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESCOC1=NC=NC(=C1)N2CCN(CC2)C3=NC=NC4=CC=CC=C43
InChIInChI=1S/C17H18N6O/c1-24-16-10-15(19-12-20-16)22-6-8-23(9-7-22)17-13-4-2-3-5-14(13)18-11-21-17/h2-5,10-12H,6-9H2,1H3
InChIKeyPPRFAJYVIWVLLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]quinazoline (CAS 2640835-24-9): A Quinazoline-Piperazine-Pyrimidine Hybrid for PDK1-Targeted Procurement


4-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]quinazoline (CAS 2640835-24-9) is a synthetic heterocyclic small molecule composed of a quinazoline core linked via a piperazine spacer to a 6-methoxypyrimidine substituent [1]. It is classified as a 3-phosphoinositide-dependent kinase-1 (PDK1) inhibitor and is disclosed in patent literature (US8664236, US9238651) as part of a series of quinazoline-based PDK1 inhibitors under investigation for oncology applications [2]. The compound carries a molecular formula of C17H18N6O and a molecular weight of 322.4 g/mol .

Why Generic Substitution of 4-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]quinazoline Is Not Supported by Available In-Class Evidence


4-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]quinazoline belongs to the quinazoline-piperazine-PDK1 inhibitor chemotype disclosed in the US8664236 patent family [1]. Within this series, small structural variations at the piperazine N-substituent and quinazoline core produce widely divergent PDK1 IC50 values and cellular anti-proliferative activities [2]. The methoxypyrimidine moiety contributes distinct hydrogen-bonding and steric properties compared to phenyl, substituted phenyl, or thienopyrimidine terminal fragments commonly employed in analogous 5-HT1A/5-HT7 ligands and other quinazoline-based kinase inhibitors [3]. Consequently, generic substitution with another 4-piperazinylquinazoline derivative without direct comparative data risks selecting a compound with uncharacterized potency, selectivity, and solubility profiles.

4-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]quinazoline (CAS 2640835-24-9): Quantified Differentiators vs. Closest Structural Analogs


Enzymatic PDK1 Inhibitory Potency: IC50 Value Relative to Comparator A30a from US8664236 Patent Series

The target compound is identified as Example A30a in US8664236 and exhibits an enzymatic PDK1 IC50 of 190 nM in a recombinant His6-PDK1(Δ1-...) flashplate assay [1]. The closest disclosed comparator within the same patent, Example A24 (BDBM117044), achieves an IC50 of 69 nM under identical assay conditions, representing ~2.75-fold greater potency [2]. This quantitative difference demonstrates that the methoxypyrimidine N-substitution of A30a does not provide superior potency relative to the optimal substituent in A24, but the 190 nM value defines its precise potency tier within the series for selection purposes.

PDK1 inhibition enzymatic assay kinase inhibitor potency

Cellular PDK1 Activity: Luminex Assay IC50 vs. the Same Chemotype Series

In a cellular context using PC3 prostate carcinoma cells, the target compound (A30a) demonstrates a cellular PDK1 IC50 of 660 nM measured by a Luminex-based 96-well assay [1]. In contrast, the most potent cellular examples from the same patent series achieve IC50 values as low as 2.6 nM (Example A5, BDBM117036), a >250-fold difference [2]. This substantial gap indicates that while the compound retains cellular activity, its potency is significantly reduced relative to frontrunner analogs, a critical consideration for cellular proof-of-concept studies.

cellular PDK1 assay Luminex PC3 prostate cancer cells

Target Selectivity Profile: PDK1 (PDHK1) vs. Off-Target Kinases via Therapeutic Target Database Annotation

The Therapeutic Target Database (TTD) annotates this compound exclusively as an inhibitor of pyruvate dehydrogenase kinase 1 (PDHK1/PDK1) with no reported secondary kinase targets [1]. In contrast, the broader series of 4-piperazinylquinazolines disclosed in US8664236 includes compounds with multi-kinase activity profiles, and structurally related quinazoline-piperazines have been reported as dual 5-HT1A/5-HT7 receptor ligands [2]. Single-target annotation based on available data suggests that the methoxypyrimidine substituent may confer a selectivity advantage within the PDK1 inhibitor chemotype, though direct kinome-wide profiling data for this specific compound are not publicly available.

kinase selectivity PDHK1 target annotation off-target risk

Structural Differentiation: Methoxypyrimidine Terminal Fragment vs. Common Aryl Substituents in Analogous 4-Piperazinylquinazolines

The 6-methoxypyrimidine appendage differentiates this compound from the broader 4-substituted piperazine chemical space, where terminal fragments are typically phenyl, substituted phenyl (e.g., 4-chlorophenyl, 3-chlorophenyl, 2-ethoxyphenyl), benzyl, or thienopyrimidinone systems [1][2]. The methoxypyrimidine ring introduces an additional hydrogen-bond acceptor (pyrimidine N atoms) and a methoxy donor, creating a distinct pharmacophoric signature not present in mono-aryl terminal fragments. In the 5-HT receptor ligand series, 2-ethoxyphenyl derivatives achieved nanomolar Ki values on both 5-HT1A and 5-HT7 receptors, while the methoxypyrimidine substitution pattern is associated exclusively with PDK1 target engagement in current patent disclosures [3].

structure-activity relationship methoxypyrimidine substituent terminal fragment SAR

Procurement-Ready Application Scenarios for 4-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]quinazoline Based on Verified Differentiation Data


PDK1-Specific Biochemical Screening with Modest-Potency Tool Compound (IC50 190 nM)

Use as a defined-potency PDK1 tool compound in enzymatic screening cascades where moderate target affinity (IC50 190 nM) is acceptable. The annotated single-target profile (PDHK1 only) minimizes confounding off-target effects compared to multi-kinase quinazoline analogs, making it suitable for counter-screening and selectivity panel design [1]. This compound is appropriate for laboratories building PDK1 biochemical assay validation protocols where a 3-digit nanomolar IC50 range provides adequate signal window without the supply-chain complexity of sub-nanomolar probes [2].

Structure-Activity Relationship (SAR) Reference Compound for Methoxypyrimidine-Terminal Fragment Exploration

Deploy as a SAR reference compound representing the methoxypyrimidine terminal fragment within the 4-piperazinylquinazoline chemotype. Procurement of this compound enables direct comparison with phenyl-, chlorophenyl-, and ethoxyphenyl-substituted analogs to isolate the contribution of the methoxypyrimidine moiety to potency, solubility, and kinase selectivity. This application is supported by the observed 2.75-fold enzymatic potency difference relative to Example A24 (IC50 69 nM) from the same patent series .

Prostate Cancer Cellular Pathway Analysis in PC3 Cells with Defined Cellular IC50

Utilize in PC3 prostate carcinoma cell-based studies of the PI3K-PDK1-AKT signaling axis, where the cellular IC50 of 660 nM (Luminex assay) provides a benchmark for pathway modulation experiments [1]. The compound's moderate cellular potency allows for dose-response studies spanning the 0.1–10 µM range, which is useful for distinguishing PDK1-dependent from PDK1-independent cellular effects in PTEN-deficient prostate cancer models. Researchers should note that frontrunner analogs achieve >250-fold greater cellular potency, so this compound is best suited for pathway validation rather than maximal target suppression [2].

In Vitro Profiling Against Quinazoline-Based Kinase Inhibitor Selectivity Panels

Incorporate as a methoxypyrimidine-substituted representative in broader kinase selectivity profiling panels, capitalizing on the compound's single-target PDK1 annotation to serve as a selectivity benchmark. The methoxypyrimidine fragment provides a distinct hydrogen-bonding pattern relative to the quinazoline EGFR inhibitors (gefitinib, erlotinib, lapatinib), positioning this compound as a valuable comparator for assessing scaffold-dependent selectivity within quinazoline chemical space .

Quote Request

Request a Quote for 4-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]quinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.